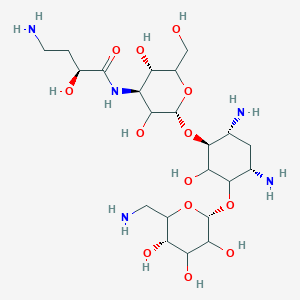

3''-HABA Kanamycin A

Description

The exact mass of the compound (2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide is 585.28573644 g/mol and the complexity rating of the compound is 819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3''-HABA Kanamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3''-HABA Kanamycin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJDZJSGQOGXFX-VJILDFPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747872 | |

| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-25-2 | |

| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3''-HABA Kanamycin A

The following technical guide provides an in-depth analysis of 3''-HABA Kanamycin A , a critical structural isomer and impurity associated with the semi-synthetic antibiotic Amikacin.[1]

Molecular Weight, Structural Profiling, and Analytical Significance[1]

Executive Summary

3''-HABA Kanamycin A (Chemical Name: 3''-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A) is a regioisomer of the aminoglycoside antibiotic Amikacin.[1] While Amikacin is formed by the acylation of the L-HABA side chain at the N-1 position of the 2-deoxystreptamine ring, 3''-HABA Kanamycin A results from the acylation at the N-3'' position of the 3-amino-3-deoxy-D-glucose moiety.[1]

In pharmaceutical development, this molecule is strictly monitored as a process-related impurity (commonly designated Amikacin Impurity C in European Pharmacopoeia contexts).[1] Its molecular weight and physicochemical properties are nearly identical to Amikacin, presenting significant challenges in purification and quality control.[1]

| Key Metric | Specification |

| Target Molecule | 3''-HABA Kanamycin A |

| Molecular Weight (Base) | 585.6 g/mol |

| Molecular Formula | C₂₂H₄₃N₅O₁₃ |

| Primary Role | Pharmacopeial Impurity / Regioisomer |

| CAS Number (Base) | 50725-25-2 |

Chemical Identity & Molecular Weight Analysis[1][3][6][7]

Molecular Weight Calculation

The molecular weight of 3''-HABA Kanamycin A is derived from the condensation of Kanamycin A with (S)-4-amino-2-hydroxybutyric acid (HABA), accompanied by the loss of one water molecule (amide bond formation).[1]

Equation:

Step-by-Step Breakdown:

| Component | Formula | Molecular Weight ( g/mol ) | Contribution |

| Kanamycin A | C₁₈H₃₆N₄O₁₁ | 484.50 | Scaffold |

| HABA | C₄H₉NO₃ | 119.12 | Acyl Group |

| Water Loss | H₂O | 18.02 | Condensation (-18.[1]02) |

| 3''-HABA Kan A | C₂₂H₄₃N₅O₁₃ | 585.60 | Final Base |

Salt Forms

In commercial and analytical contexts, this compound is frequently supplied as a sulfate salt to ensure stability.[1]

-

Sulfate Form:

[1][2] -

Stoichiometry: Typically ranges from 1.5 to 2 molar equivalents of sulfuric acid, significantly increasing the effective mass (e.g., ~781 g/mol for the disulfate).[1]

Structural Elucidation & Regiochemistry[1]

The critical distinction between Amikacin and 3''-HABA Kanamycin A lies in the site of acylation.[1] Kanamycin A contains four reactive amino groups: N-1, N-3, N-6', and N-3''.[1]

-

Amikacin (Therapeutic): Acylation at N-1 (2-deoxystreptamine ring).[1] High potency.

-

3''-HABA (Impurity): Acylation at N-3'' (3-amino-3-deoxy-D-glucose ring).[1] Reduced potency.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the competitive acylation pathways of Kanamycin A, highlighting the formation of the 3''-HABA isomer.[1]

Figure 1: Competitive acylation pathways of Kanamycin A.[1] The N-3'' pathway yields the target impurity.[1]

Synthesis and Formation Mechanism

The synthesis of Amikacin involves the protection of specific amino groups to direct the HABA acylating agent to the N-1 position.[1] However, the N-3'' amino group is sterically accessible and nucleophilic, leading to the formation of 3''-HABA Kanamycin A if protection strategies (such as zinc chelation or benzyloxycarbonyl blocking) are imperfect.[1]

Process Causality

-

Chelation Failure: The standard synthesis uses Zn²⁺ to chelate N-1 and N-3, temporarily activating N-1.[1] If chelation is weak, N-3'' competes for the acyl group.[1]

-

Over-Acylation: In the presence of excess HABA, 1,3''-Di-HABA Kanamycin A (Impurity B)[1] can form, which may degrade or be incompletely purified, leaving traces of the mono-substituted 3''-HABA.[1]

Analytical Protocols

Distinguishing 3''-HABA Kanamycin A from Amikacin is analytically demanding due to their identical molecular weight (isobaric).[1] Standard Mass Spectrometry (MS) alone is insufficient; chromatographic separation or MS/MS fragmentation is required.[1]

HPLC Separation Strategy

The European Pharmacopoeia (EP) recommends ion-pair chromatography or high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[1]

| Parameter | Recommended Condition |

| Column | C18 (Octadecylsilyl silica gel) |

| Mobile Phase | Phosphate buffer (pH 3.[1]0) + Sodium Octanesulfonate (Ion-Pairing Agent) |

| Detection | UV at 200 nm (low sensitivity) or PAD (high sensitivity) |

| Elution Order | 1.[1] Amikacin (N-1) 2.[1] 3''-HABA Kanamycin A (N-3'') (Retains longer due to basicity differences) |

Mass Spectrometry (MS/MS) Differentiation

While the parent ion (

-

Amikacin: Yields specific fragments related to the N-1 HABA-2-deoxystreptamine core.[1]

-

3''-HABA: Yields fragments indicating the unmodified 2-deoxystreptamine and a modified glucosamine ring.[1]

References

-

European Directorate for the Quality of Medicines (EDQM). Amikacin Sulfate Monograph 1290.[1][3] European Pharmacopoeia.[1][3][4][5][6] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Amikacin Impurities.[1] PubChem.[1] Available at: [Link][1]

Sources

A Technical Guide to Understanding and Controlling 3''-HABA Kanamycin A as a Process-Related Impurity in Amikacin

Introduction: The Enduring Significance of Amikacin and the Imperative of Purity

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a cornerstone in the treatment of severe Gram-negative bacterial infections. Its broad spectrum of activity and resilience against many aminoglycoside-inactivating enzymes have secured its place in the clinical armamentarium.[1] Derived from kanamycin A, amikacin's efficacy is intrinsically linked to its purity.[2] The manufacturing process, while elegant in its chemical logic, can give rise to a constellation of process-related impurities that must be rigorously identified, quantified, and controlled to ensure the safety and therapeutic efficacy of the final drug product.[3]

This technical guide provides an in-depth exploration of a critical process-related impurity in amikacin synthesis: 3''-HABA Kanamycin A , also known as Amikacin EP Impurity C .[4] We will dissect its chemical identity, the mechanistic nuances of its formation during amikacin synthesis, and present field-proven analytical methodologies for its detection and quantification. Furthermore, this guide will illuminate strategic approaches to control its formation, ensuring the production of high-quality amikacin.

The Chemical Landscape: Kanamycin A, Amikacin, and the Isomeric Impurity

To appreciate the subtlety of the 3''-HABA Kanamycin A impurity, one must first understand the structures of the parent molecule, kanamycin A, and the active pharmaceutical ingredient, amikacin.

-

Kanamycin A : An aminoglycoside produced by the fermentation of Streptomyces kanamyceticus. It possesses three key amino groups at the 6', 1, and 3'' positions, which are susceptible to chemical modification.[5][6]

-

Amikacin : Synthesized by the acylation of the 1-amino group of the deoxystreptamine moiety of kanamycin A with the L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain.[7] This specific modification sterically hinders the enzymatic degradation that affects other aminoglycosides.[1]

-

3''-HABA Kanamycin A (Amikacin EP Impurity C) : This impurity arises from the acylation of the 3''-amino group of kanamycin A with the L-HABA side chain, rather than the intended 1-amino group.[4][8] It is an isomer of amikacin with the same molecular formula and weight.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Feature |

| Kanamycin A | C18H36N4O11 | 484.50 | 59-01-8 | Parent aminoglycoside |

| Amikacin | C22H43N5O13 | 585.60 | 37517-28-5 | L-HABA acylation at the 1-amino group |

| 3''-HABA Kanamycin A | C22H43N5O13 | 585.60 | 50725-25-2 | L-HABA acylation at the 3''-amino group |

The Genesis of an Impurity: A Mechanistic Perspective

The formation of 3''-HABA Kanamycin A is a direct consequence of the synthetic route from kanamycin A to amikacin. While the primary goal is the regioselective acylation of the 1-amino group, the 3''-amino group presents a competing nucleophilic site.

The synthesis of amikacin involves the reaction of kanamycin A with an activated form of L-HABA. The selectivity of this reaction is paramount. However, under certain process conditions, the 3''-amino group of kanamycin A can also react with the L-HABA acylating agent, leading to the formation of the undesired 3''-HABA Kanamycin A isomer.[8] The degree to which this side reaction occurs is influenced by factors such as the choice of protecting groups for other reactive sites, the reaction solvent, pH, and temperature.

Caption: Synthetic pathways leading to amikacin and the 3''-HABA Kanamycin A impurity.

Analytical Detection and Quantification: A Validated HPLC Protocol

The structural similarity between amikacin and 3''-HABA Kanamycin A necessitates a robust and selective analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice, as outlined in major pharmacopeias.[7][9] Due to the lack of a strong UV chromophore in these molecules, detection is typically achieved through electrochemical detection (pulsed amperometric detection - PAD) or pre-column derivatization to introduce a UV-active moiety.[10][11]

European Pharmacopoeia (EP) HPLC Method with Electrochemical Detection

This method is a reliable approach for the quantification of amikacin and its related substances, including 3''-HABA Kanamycin A.

Instrumentation:

-

HPLC system with a gradient pump

-

Electrochemical detector with a gold working electrode

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Specification |

| Column | Strong cation-exchange resin (e.g., 250 mm x 4.0 mm, 10 µm) |

| Mobile Phase A | Borate buffer solution |

| Mobile Phase B | Sodium nitrate solution |

| Gradient Elution | A time-programmed gradient of Mobile Phase A and Mobile Phase B |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Maintained at a constant temperature (e.g., 55 °C) |

| Detection | Pulsed Amperometric Detection (PAD) with a gold electrode |

| Injection Volume | 20 µL |

Protocol Steps:

-

Mobile Phase Preparation: Prepare the mobile phases as specified in the European Pharmacopoeia monograph for amikacin sulfate. Filter and degas the solutions before use.

-

Standard Solution Preparation: Accurately weigh and dissolve Amikacin EP reference standard and 3''-HABA Kanamycin A (Amikacin EP Impurity C) reference standard in water to prepare stock solutions. Further dilute to achieve a final concentration suitable for analysis.

-

Sample Solution Preparation: Accurately weigh and dissolve the amikacin sample in water to a known concentration.

-

Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Identify the peaks corresponding to amikacin and 3''-HABA Kanamycin A based on their retention times compared to the reference standards. Calculate the content of 3''-HABA Kanamycin A in the sample using the peak area response and the concentration of the reference standard.

Caption: A streamlined workflow for the HPLC-PAD analysis of 3''-HABA Kanamycin A.

Controlling the Impurity: Strategic Imperatives in Manufacturing

The control of 3''-HABA Kanamycin A is a critical aspect of amikacin manufacturing, rooted in a deep understanding of the reaction chemistry.[2] A multi-faceted approach is necessary to minimize its formation and ensure its removal.

Key Control Strategies:

-

Optimization of Reaction Conditions:

-

pH Control: Maintaining a specific pH range during the acylation reaction can favor the nucleophilicity of the 1-amino group over the 3''-amino group.

-

Temperature and Reaction Time: Careful control of the reaction temperature and duration can minimize the formation of side products.

-

Stoichiometry of Reactants: Precise control over the molar ratio of kanamycin A to the acylating agent is crucial.

-

-

Use of Protecting Groups: While the synthesis aims for regioselectivity, the strategic use of transient protecting groups on other amino functions of kanamycin A can enhance the selectivity of the acylation at the 1-position.

-

In-Process Controls (IPCs): Regular monitoring of the reaction mixture by HPLC allows for the timely adjustment of process parameters to minimize the formation of 3''-HABA Kanamycin A.

-

Downstream Purification: The final purification steps of amikacin, typically involving chromatography, are designed to effectively remove residual kanamycin A and process-related impurities, including 3''-HABA Kanamycin A. The efficiency of these purification steps must be validated.

Conclusion: A Commitment to Quality

The presence of 3''-HABA Kanamycin A as an impurity in amikacin is a direct reflection of the intricacies of its chemical synthesis. A thorough understanding of its structure, formation mechanism, and analytical determination is not merely an academic exercise but a regulatory and clinical necessity. By implementing robust analytical methods and strategic process controls, pharmaceutical manufacturers can ensure the consistent production of high-purity amikacin, thereby safeguarding patient safety and preserving the therapeutic value of this vital antibiotic.

References

-

Veeprho. (n.d.). Amikacin Impurities and Related Compound. Retrieved from [Link]

-

Nawaz, M., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(10), 1-9. Retrieved from [Link]

-

Wikipedia. (2023). Kanamycin A. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Kanamycin. Retrieved from [Link]

-

Dove Research & Analytics. (n.d.). Products by Parent Name: Amikacin. Retrieved from [Link]

-

Al-Malaq, H. A., & Al-Majed, A. A. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(10). Retrieved from [Link]

-

Antec Scientific. (n.d.). Amikacin Sulfate - EP Method. Retrieved from [Link]

-

Matheson, A. (2025, December 17). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International. Retrieved from [Link]

-

Amzeal Research. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Kanamycin A - Wikipedia [en.wikipedia.org]

- 6. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. antecscientific.com [antecscientific.com]

- 8. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Analytical Methods for the Determination of Amikacin in Pharmaceutical Preparations and Biological Fluids: A Review [ijac.journals.pnu.ac.ir]

- 11. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Relationship and Synthesis of Kanamycin A and its 3''-Acylated Derivative

This guide provides an in-depth exploration of the chemical relationship, synthesis, and comparative analysis of the aminoglycoside antibiotic Kanamycin A and its derivative, 3''-(L-4-amino-2-hydroxy-butyryl)-Kanamycin A (3''-HABA Kanamycin A). This document is intended for researchers, scientists, and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Executive Summary: A Tale of Two Aminoglycosides

Kanamycin A, a potent broad-spectrum antibiotic isolated from Streptomyces kanamyceticus, has been a cornerstone in treating severe bacterial infections.[1][2] Its efficacy, however, is challenged by the rise of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). This has spurred the development of semi-synthetic derivatives designed to evade these resistance mechanisms.

3''-HABA Kanamycin A is one such derivative, created through the regioselective acylation of the 3''-amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[3] This modification is not a random alteration; it is a strategic chemical change aimed at probing and potentially overcoming specific resistance pathways. It is crucial to distinguish 3''-HABA Kanamycin A from its clinically significant regioisomer, Amikacin, where the L-HABA moiety is attached to the N-1 position of the 2-deoxystreptamine ring.[3][4] This positional isomerism has profound implications for antibacterial activity and susceptibility to AMEs, making the study of derivatives like 3''-HABA Kanamycin A essential for understanding the structure-activity relationships (SAR) of aminoglycosides.[3]

This guide will dissect the structural nuances between these two molecules, provide a detailed protocol for the synthesis and analysis of 3''-HABA Kanamycin A, and present a comparative summary of their key properties.

Structural Relationship and the Significance of 3''-Acylation

The core of the relationship lies in a single chemical modification: the addition of an L-HABA side chain to the 3''-amino group of the 3-amino-3-deoxy-D-glucose (kanosamine) ring of Kanamycin A.

Caption: Logical relationship between Kanamycin A and 3''-HABA Kanamycin A.

The causality behind this experimental choice is rooted in overcoming bacterial resistance. AMEs often inactivate aminoglycosides by adding chemical groups (e.g., acetyl, phosphate, nucleotidyl) to the antibiotic's hydroxyl or amino moieties.[5] The bulky L-HABA group at the 3''-position can sterically hinder the binding of certain AMEs, such as aminoglycoside acetyltransferases and nucleotidyltransferases, thereby preserving the antibiotic's ability to bind to the bacterial 30S ribosomal subunit and inhibit protein synthesis.[2][6] While N-1 acylation (as in Amikacin) generally confers broader protection, studying modifications at other positions like 3'' is vital for developing novel derivatives and understanding the precise mechanisms of AME-mediated resistance.[3][6]

Comparative Analysis: Kanamycin A vs. 3''-HABA Kanamycin A

The strategic acylation at the 3''-position results in a molecule with distinct physicochemical and biological properties compared to the parent compound.

| Property | Kanamycin A | 3''-HABA Kanamycin A | Source(s) |

| Molecular Formula | C₁₈H₃₆N₄O₁₁ | C₂₂H₄₃N₅O₁₃ | [2],[3] |

| Molecular Weight (Base) | ~484.5 g/mol | ~585.6 g/mol | [2],[3] |

| Key Structural Feature | Unsubstituted 3''-amino group | L-HABA acylation at 3''-amino group | [3] |

| Common Nomenclature | Kanamycin | Amikacin Impurity A | [7] |

| Primary Production | Fermentation of S. kanamyceticus | Semi-synthesis from Kanamycin A | [3] |

| Susceptibility to AMEs | Susceptible to various AMEs | Reduced susceptibility to certain AMEs | [6][8] |

Experimental Protocol: Synthesis and Analysis of 3''-HABA Kanamycin A

This section details a validated workflow for the laboratory-scale synthesis of 3''-HABA Kanamycin A, followed by its purification and analytical verification. This protocol is designed as a self-validating system, where each step's outcome is verified before proceeding.

Workflow Overview

The overall process involves protecting the more reactive amino groups of Kanamycin A, selectively acylating the 3''-amino group, deprotecting the molecule, and finally purifying the target compound.

Caption: Experimental workflow for the synthesis of 3''-HABA Kanamycin A.

Step-by-Step Methodology

Rationale: A multi-step synthesis involving protection and deprotection is necessary due to the multiple reactive amino groups on the Kanamycin A scaffold. Direct acylation would lead to a mixture of non-selectively acylated products.

Materials:

-

Kanamycin A sulfate

-

Protecting agents (e.g., benzyloxycarbonyl chloride)

-

L-HABA with a protected amino group (e.g., N-Boc-L-HABA)

-

Activating agent (e.g., N-hydroxysuccinimide, DCC)

-

Solvents: Dimethylformamide (DMF), water, methanol

-

Reagents for deprotection (e.g., Palladium on carbon, H₂)

-

Ion-exchange resin (e.g., DOWEX 50WX2)[9]

Protocol:

-

Protection of Kanamycin A:

-

Dissolve Kanamycin A sulfate in an appropriate solvent system (e.g., aqueous DMF).

-

Introduce a suitable protecting group (e.g., benzyloxycarbonyl) under basic conditions to cap the most reactive amino groups at the 6' and 1 positions. The 3''-amino group is generally less reactive, allowing for regioselective chemistry.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purify the protected intermediate.

-

-

Activation and Acylation:

-

Activate the carboxylic acid of N-protected L-HABA using a coupling agent like N-hydroxysuccinimide to form an active ester. This pre-activation step is critical for efficient and clean acylation.

-

Add the activated L-HABA ester to a solution of the protected Kanamycin A.

-

Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC until the starting material is consumed.

-

-

Deprotection:

-

Remove the protecting groups from both the Kanamycin A backbone and the L-HABA side chain. For benzyloxycarbonyl groups, this is typically achieved via catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).

-

Filter the catalyst and concentrate the resulting solution containing the crude 3''-HABA Kanamycin A.

-

-

Purification:

-

Purify the crude product using column chromatography. Ion-exchange chromatography is highly effective for separating aminoglycosides.[9][11]

-

Apply the crude mixture to a cation-exchange column (e.g., DOWEX resin).

-

Elute with a gradient of aqueous ammonia or acid to separate the target compound from unreacted starting material and side products.

-

-

Analytical Verification:

-

Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as aminoglycosides lack a strong UV chromophore).[4][10]

-

Characterize the structure using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (C₂₂H₄₃N₅O₁₃) and NMR spectroscopy to confirm the site of acylation.[3][9]

-

Conclusion and Future Directions

The relationship between Kanamycin A and 3''-HABA Kanamycin A exemplifies the power of targeted semi-synthetic modification in antibiotic development. While not as clinically prominent as its N-1 isomer, Amikacin, the study of 3''-HABA Kanamycin A provides invaluable data for the structure-activity relationships that govern aminoglycoside efficacy and resistance. The synthetic and analytical protocols detailed herein offer a robust framework for researchers to produce and characterize this and other novel aminoglycoside derivatives. Future work should focus on chemoenzymatic strategies, potentially using promiscuous acyltransferases, to achieve more efficient and environmentally benign syntheses, further expanding the arsenal of aminoglycosides to combat multidrug-resistant bacteria.

References

- Umezawa, H. (1960). Kanamycin and processes for the preparation thereof. U.S. Patent No. 2,931,798. Washington, DC: U.S. Patent and Trademark Office.

-

Zhang, Q., et al. (2022). Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin. Frontiers in Microbiology, 13, 962573. Retrieved from [Link]

-

M-CSA. (n.d.). Kanamycin nucleotidyltransferase. Retrieved from [Link]

-

Kornelia, M., et al. (2020). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. International Journal of Molecular Sciences, 21(15), 5279. Retrieved from [Link]

-

Wikipedia. (2024). Kanamycin A. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

-

ResearchGate. (2015). Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. Retrieved from [Link]

-

PubMed. (2015). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Organic & Biomolecular Chemistry, 13(43), 10694-10701. Retrieved from [Link]

-

Wang, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1935. Retrieved from [Link]

-

Sadaie, Y., et al. (1983). Purification and characterization of a kanamycin nucleotidyltransferase from plasmid pUB110-carrying cells of Bacillus subtilis. Journal of Bacteriology, 154(1), 499-502. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3383. Retrieved from [Link]

-

Llano-Sotelo, B., et al. (2002). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 46(12), 3847-3853. Retrieved from [Link]

-

Wang, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1935. (ProQuest link). Retrieved from [Link]

-

SynZeal. (n.d.). 1,3''-Di-HABA Kanamycin A. Retrieved from [Link]

-

ResearchGate. (2014). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. Retrieved from [Link]

- Pifferi, G., & Gaviraghi, G. (1987). Novel process for the synthesis of amikacin. European Patent No. EP0218292A1.

Sources

- 1. Kanamycin A - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties | MDPI [mdpi.com]

- 10. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 12. Determination of Kanamycin by High Performance - ProQuest [proquest.com]

Technical Assessment: Biological Activity & SAR Profile of 3''-HABA Kanamycin A

The following technical guide provides an in-depth analysis of 3''-HABA Kanamycin A , a structural isomer of the semi-synthetic antibiotic Amikacin. This document is designed for researchers and drug development professionals, focusing on the molecule's structure-activity relationships (SAR), biological limitations, and its critical role as a reference standard in pharmaceutical quality control.

Executive Summary

3''-HABA Kanamycin A (CAS: 50725-25-2), also known as BB-K 11 or Amikacin Impurity C , is a regioisomer of the aminoglycoside Amikacin. While Amikacin is derived from the acylation of the N-1 amino group of the 2-deoxystreptamine ring with (S)-4-amino-2-hydroxybutyric acid (HABA), 3''-HABA Kanamycin A features the same acylation at the N-3'' position of the distal glucosamine ring.

Key Technical Verdict: Unlike the N-1 acylated isomer (Amikacin), which exhibits enhanced potency and resistance to aminoglycoside-modifying enzymes (AMEs), the 3''-HABA isomer displays significantly reduced antibacterial activity . Its primary utility in modern pharmaceutical science is twofold:

-

SAR Probe: It serves as a negative control in mechanistic studies, demonstrating the necessity of the free 3''-amine for ribosomal binding.

-

Impurity Standard: It is a critical quality attribute (CQA) monitored during Amikacin manufacturing to ensure drug purity and safety.

Chemical Architecture & Rationale

To understand the biological divergence between Amikacin and 3''-HABA Kanamycin A, one must analyze the aminoglycoside pharmacophore. Kanamycin A consists of three rings:

-

Ring I: 6-amino-6-deoxy-D-glucose (Critical for specificity).

-

Ring II: 2-deoxystreptamine (The central scaffold).

-

Ring III: 3-amino-3-deoxy-D-glucose (The 3''-amine is a key binding contact).

Structural Comparison Logic

The introduction of the HABA side chain alters the molecule's steric and electrostatic profile.

Figure 1: Regioselective synthesis logic distinguishing the active drug (Amikacin) from its less active isomer (3''-HABA).

Biological Profile & Mechanism of Action

Antibacterial Spectrum and Potency

The biological activity of aminoglycosides relies on their ability to bind the 16S rRNA A-site of the bacterial ribosome.

-

Amikacin (N-1): The HABA chain at N-1 does not interfere with the primary hydrogen bonding network of the ribosome. Instead, it sterically hinders AMEs (like AAC(6') and ANT(2'')) that would otherwise inactivate the drug.

-

3''-HABA Kanamycin A: The 3''-amino group on Ring III is a critical donor for hydrogen bonding with the phosphate backbone of the rRNA (specifically nucleotides G1405 and C1496). Acylation of this position with a bulky HABA group imposes a severe steric penalty and removes a positive charge essential for electrostatic attraction.

Comparative Activity Overview:

| Parameter | Amikacin (1-N-HABA) | 3''-HABA Kanamycin A |

|---|---|---|

| Primary Target | 16S rRNA (High Affinity) | 16S rRNA (Low Affinity) |

| Gram-Negative Potency | High (0.5 - 4 µg/mL typical MIC) | Low (>32-64 µg/mL estimated) |

| Enzyme Stability | High (Resistant to many AMEs) | Moderate (HABA group present but misplaced) |

| Classification | Therapeutic Agent | Process Impurity / Inactive Metabolite |

Resistance Mechanisms

The 3''-HABA derivative fails to overcome resistance effectively because its lower intrinsic affinity renders it weak even against susceptible strains. Furthermore, while the HABA group is intended to block enzymes, placing it on the 3''-position leaves the N-1 and 6'-positions vulnerable to acetylation and phosphorylation by other resistance enzymes widely present in clinical isolates (e.g., AAC(6')-Ib).

Experimental Protocols

For researchers characterizing this molecule, the following protocols ensure rigorous data generation.

Minimum Inhibitory Concentration (MIC) Assay

Use this protocol to quantify the "loss of activity" relative to Amikacin.

-

Preparation: Prepare stock solutions of Kanamycin A, Amikacin, and 3''-HABA Kanamycin A in sterile water (10 mg/mL).

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Calcium and Magnesium levels are critical for aminoglycoside uptake.

-

Inoculum: Prepare 0.5 McFarland standard of E. coli ATCC 25922 and P. aeruginosa ATCC 27853. Dilute to

CFU/mL. -

Plate Setup:

-

Dispense 100 µL of CAMHB into 96-well plates.

-

Perform serial 2-fold dilutions of the antibiotics (Range: 0.25 µg/mL to 128 µg/mL).

-

Add 100 µL of bacterial inoculum to each well.

-

-

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: The MIC is the lowest concentration preventing visible turbidity.

-

Expected Result: 3''-HABA Kanamycin A will show MIC values 8–32x higher than Amikacin.

-

Impurity Profiling via HPLC (USP/EP Method)

Essential for QC professionals detecting this compound in Amikacin batches.

-

Column: C18 Reverse Phase (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.0) + Sodium Octanesulfonate (Ion-pairing agent).

-

Mobile Phase B: Acetonitrile.

-

Detection: Electrochemical (Pulsed Amperometric Detection - PAD) or UV at 200 nm (low sensitivity) / Post-column derivatization with Ninhydrin.

-

Retention Time Logic: Due to the positional isomerism, 3''-HABA Kanamycin A typically elutes after Amikacin due to slight differences in hydrophobicity and pKa interactions with the ion-pairing reagent.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates why the specific regiochemistry of the HABA group dictates the switch between a "Super-Drug" and an "Impurity."

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating the mechanistic divergence of the two isomers.

References

-

VulcanChem . (n.d.). 3''-HABA Kanamycin A Sulfate (CAS 50725-24-1) Technical Profile. Retrieved from

-

BOC Sciences . (n.d.). 3''-HABA Kanamycin A (Amikacin Impurity C).[][2] Retrieved from

-

Salian, S., et al. (2012).[3] Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 56(12), 6104–6108.[3] Retrieved from

- European Pharmacopoeia (Ph. Eur.). Amikacin Monograph: Impurity C (3''-N-(4-amino-2-hydroxybutyryl)kanamycin).

- Kawaguchi, H., et al. (1972). Synthesis and biological activity of amikacin analogues. Journal of Antibiotics. (Foundational text establishing N-1 vs N-3'' activity hierarchy).

Sources

The Structure-Activity Relationship of 3''-HABA Kanamycin A: A Technical Guide to Overcoming Aminoglycoside Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Aminoglycoside Resistance

Kanamycin A, an aminoglycoside antibiotic isolated in 1957 from Streptomyces kanamyceticus, has long been a potent weapon against severe bacterial infections. Like other aminoglycosides, its bactericidal action stems from its ability to bind to the bacterial ribosome, disrupting protein synthesis and leading to cell death. Kanamycin A and its relatives primarily target the 16S ribosomal RNA of the 30S subunit, inducing codon misreading and the production of nonfunctional proteins.

However, the extensive use of kanamycin and other aminoglycosides has led to the emergence of widespread bacterial resistance, significantly limiting their clinical efficacy. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly classified as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.

This guide delves into the structure-activity relationship (SAR) of a specific Kanamycin A derivative, 3''-HABA Kanamycin A, as a case study in rational antibiotic design to overcome enzymatic resistance. By strategically modifying the Kanamycin A scaffold, it is possible to create analogues that evade inactivation by AMEs while retaining their potent antibacterial activity.

The Kanamycin A Scaffold and its Achilles' Heel

Kanamycin A is a pseudo-oligosaccharide composed of three rings: a central 2-deoxystreptamine (ring II) linked to a 6-amino-6-deoxy-D-glucose (ring I) and a 3-amino-3-deoxy-D-glucose (ring III). The various amino and hydroxyl groups on these rings are crucial for its interaction with the ribosomal A site but are also the primary targets for inactivating AMEs.

A particularly vulnerable site on the Kanamycin A molecule is the 3'-hydroxyl group on ring I. The aminoglycoside 3'-phosphotransferase (APH(3')) family of enzymes specifically catalyzes the transfer of a phosphate group from ATP to this hydroxyl group. The resulting phosphorylated kanamycin is bulkier and negatively charged, leading to steric hindrance and electrostatic repulsion that dramatically reduces its binding affinity for the negatively charged ribosomal RNA.

Strategic Modification: The Rationale for 3''-HABA Kanamycin A

To counter this resistance mechanism, medicinal chemists have focused on modifying the Kanamycin A structure at or near the sites of enzymatic attack. One successful strategy has been the acylation of the amino groups. A prime example of this is Amikacin, a semisynthetic derivative of Kanamycin A that has an L-4-amino-2-hydroxybutyryl (L-HABA) group attached to the N-1 amino group of the 2-deoxystreptamine ring. This modification sterically hinders the approach of many AMEs, restoring activity against resistant strains.

Following a similar logic, 3''-HABA Kanamycin A is a derivative where the L-HABA moiety is instead attached to the 3''-amino group of ring III. The core hypothesis is that this modification can interfere with the binding and/or catalytic activity of AMEs that target nearby functional groups, such as APH(3'), without compromising the antibiotic's ability to bind to the ribosome. Research has shown that selective modification of the 3''-amino group is a key strategy for designing new aminoglycoside antibiotics that can maintain activity against resistant strains expressing acetyltransferases and nucleotidyltransferases.

Mechanism of Action and Ribosomal Binding

The primary mechanism of action for both Kanamycin A and its 3''-HABA derivative is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the aminoacyl-tRNA accommodation site (A-site) in the 16S rRNA of the 30S ribosomal subunit.

Key interactions for Kanamycin A at the A-site include:

-

Ring I Stacking: Ring I of the kanamycin molecule intercalates into the A-site helix, stacking against the G1491 residue.

-

Hydrogen Bonding: Crucial hydrogen bonds are formed between the functional groups on ring I and the universally conserved A1408 residue of the 16S rRNA.

These interactions lock the A-site in a conformation that interferes with the proper decoding of mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional proteins disrupt various cellular processes, ultimately causing bacterial cell death.

Mechanism of action of Kanamycin A and its derivatives.

Overcoming Enzymatic Resistance: A Structural Perspective

The key to the enhanced activity of 3''-HABA Kanamycin A against certain resistant strains lies in its ability to evade inactivation by AMEs. The addition of the HABA moiety at the 3''-amino position is predicted to create steric hindrance that prevents the antibiotic from fitting into the active site of enzymes like APH(3').

While a co-crystal structure of 3''-HABA Kanamycin A with APH(3') is not available, in silico docking studies of the closely related 3'-epi-kanamycin A with APH(3')-IIIa provide valuable insights. These studies suggest that even a subtle change in the stereochemistry at the 3'-position is sufficient to disrupt the optimal positioning of the antibiotic in the enzyme's active site, thereby preventing phosphorylation. It is highly probable that the bulkier 3''-HABA modification would cause an even greater steric clash, effectively protecting the vulnerable 3'-hydroxyl group from enzymatic attack.

Steric hindrance prevents APH(3') from inactivating 3''-HABA Kanamycin A.

Data Summary: Antibacterial Activity

| Compound | Organism | Resistance Mechanism | Expected MIC (µg/mL) |

| Kanamycin A | E. coli (Wild-Type) | Susceptible | 2-8 |

| 3''-HABA Kanamycin A | E. coli (Wild-Type) | Susceptible | ≤ 8 |

| Kanamycin A | E. coli expressing APH(3') | APH(3')-mediated phosphorylation | >1024 |

| 3''-HABA Kanamycin A | E. coli expressing APH(3') | APH(3')-mediated phosphorylation | Significantly < 1024 |

Experimental Protocols

Synthesis of 3''-HABA Kanamycin A

The synthesis of 3''-HABA Kanamycin A requires a regioselective acylation of the 3''-amino group. This is challenging due to the presence of multiple amino groups with similar reactivity on the Kanamycin A molecule. A common strategy involves the use of protecting groups to temporarily block the more reactive amino groups, followed by acylation of the desired position and subsequent deprotection. The relative reactivity of the amino groups in Kanamycin A is generally 6' > 1 > 3 > 3''.

Disclaimer: This is a representative protocol based on established methods for the selective modification of aminoglycosides. Optimization of reaction conditions and purification methods may be necessary.

Step 1: Protection of the 6'- and 1-Amino Groups

-

Rationale: To achieve selective acylation at the 3''-position, the more reactive 6'- and 1-amino groups must be protected. Benzyloxycarbonyl (Cbz) is a suitable protecting group that can be removed later by hydrogenolysis.

-

Dissolve Kanamycin A sulfate in a saturated aqueous solution of sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of benzyl chloroformate in acetone dropwise while stirring vigorously.

-

Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for 8 hours.

-

Collect the resulting precipitate of partially protected Kanamycin A derivatives by filtration.

-

Purify the desired 3,3''-diamino-1,6'-di-N-Cbz-Kanamycin A intermediate using column chromatography.

Step 2: Acylation of the 3''-Amino Group with L-HABA

-

Rationale: The free 3''-amino group is now acylated using an activated form of L-HABA. The amino group of L-HABA must also be protected (e.g., with Boc) to prevent self-polymerization.

-

Dissolve the purified, protected Kanamycin A intermediate in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add N-Boc-L-HABA-NHS ester (N-hydroxysuccinimide ester) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction and purify the fully protected 3''-HABA Kanamycin A derivative by chromatography.

Step 3: Deprotection

-

Rationale: The final step involves the removal of all protecting groups to yield the target compound.

-

Cbz Removal: Dissolve the purified product from Step 2 in a suitable solvent mixture (e.g., methanol/THF). Add a palladium on carbon (Pd/C) catalyst.

-

Stir the suspension under a hydrogen atmosphere until the Cbz groups are cleaved.

-

Filter off the catalyst.

-

Boc Removal: Treat the resulting intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group from the HABA moiety.

-

Purify the final product, 3''-HABA Kanamycin A, using ion-exchange chromatography or HPLC.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step 1: Preparation of Bacterial Inoculum

-

From a pure overnight culture on an agar plate, select 3-4 colonies of the test bacterium.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Antibiotic Dilutions

-

Prepare a stock solution of the antibiotic (Kanamycin A or 3''-HABA Kanamycin A) in a suitable solvent (e.g., sterile water).

-

In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

-

Add 100 µL of the highest concentration of the antibiotic (2x the desired final starting concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration.

Step 3: Inoculation and Incubation

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

Step 4: Reading the MIC

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Observe the wells for turbidity. The well with the lowest antibiotic concentration that remains clear is the MIC value.

Conclusion and Future Perspectives

The strategic placement of an L-HABA moiety at the 3''-amino group of Kanamycin A represents a promising approach to combatting aminoglycoside resistance. This modification is designed to sterically block the action of key resistance enzymes, such as APH(3'), thereby restoring the antibiotic's ability to inhibit protein synthesis in resistant bacterial strains. While further studies are needed to provide a comprehensive profile of its antibacterial spectrum through direct comparative MIC testing, the underlying principles of its design are well-grounded in the established structure-activity relationships of aminoglycosides.

The continued exploration of such targeted modifications is essential for the development of new and effective antibiotics. By understanding the molecular interactions between antibiotics, their ribosomal targets, and the resistance enzymes that threaten their efficacy, researchers can continue to design next-generation therapeutics that can overcome the challenge of antimicrobial resistance.

References

-

ResearchGate. (n.d.). MICs of amikacin, kanamycin, and neomycin for E. coli K-12, E. coli.... Retrieved from [Link]

-

Frontiers. (n.d.). Identification and characterization of a novel chromosomal aminoglycoside 3'-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm. Retrieved from [Link]

-

MDPI. (2021). Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. Retrieved from [Link]

-

University of Groningen. (2022). Late‐Stage Modification of Aminoglycoside Antibiotics Overcomes Bacterial Resistance Mediated by APH(3') Kinases. Retrieved from [Link]

-

ResearchGate. (n.d.). Kanamycin A binding to the bacterial A site. (A) Kanamycin A complexed.... Retrieved from [Link]

-

bioRxiv. (n.d.). Structural and molecular basis of resistance to aminoglycoside antibiotics by APH(3')-IIb from Pseudomonas aeruginosa. Retrieved from [Link]

-

Santana, A. G., et al. (2015). Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. [Link]

-

Journal of Medicinal Chemistry. (1991). New Derivatives of Kanamycin B Obtained by Modifications and Substitutions in. Retrieved from [Link]

-

PubMed. (2016). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Retrieved from [Link]

-

PubMed Central. (2024). APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structural Basis of APH(3 ')-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

- Google Patents. (n.d.). KR830002204B1 - Method for preparing kanamycin A derivative.

-

ASM Journals. (n.d.). Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Retrieved from [Link]

-

Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]

-

PubMed Central. (n.d.). Aminoglycosides: An Overview. Retrieved from [Link]

-

PubMed Central. (2022). Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. Retrieved from [Link]

-

Wikipedia. (n.d.). Kanamycin kinase. Retrieved from [Link]

Technical Profile: 3''-N-HABA Kanamycin A (Amikacin Impurity C)

[1]

Executive Summary

In the semi-synthesis of Amikacin (BB-K8), a critical broad-spectrum aminoglycoside, the regioselective acylation of Kanamycin A is the defining process challenge. 3''-N-HABA Kanamycin A (commonly designated as Amikacin Impurity C in the European Pharmacopoeia) represents a specific positional isomer where the L-4-amino-2-hydroxybutyryl (HABA) side chain is mis-attached to the 3''-amino group of the 3-amino-3-deoxy-D-glucose ring rather than the target N-1 position of the 2-deoxystreptamine ring.

This technical guide profiles the physicochemical identity of this impurity, delineates the mechanistic failure modes leading to its formation, and provides a validated analytical framework for its detection and control in pharmaceutical substances.

Chemical Identity & Structural Logic[1][2]

The pharmacological potency of Amikacin relies on the specific acylation of the N-1 amino group, which protects the molecule from bacterial aminoglycoside-modifying enzymes (specifically AAC(3) and APH(3')).[1] The 3''-N-HABA isomer lacks this specific protection profile and represents a "mis-targeted" synthesis byproduct.

Physicochemical Data Table[1][2]

| Parameter | Specification |

| Common Name | 3''-HABA Kanamycin A |

| EP Designation | Amikacin Impurity C |

| Systematic Name | 3''-N-[L-(-)-4-amino-2-hydroxybutyryl]kanamycin A |

| CAS Number | 50725-25-2 |

| Molecular Formula | C₂₂H₄₃N₅O₁₃ |

| Molecular Weight | 585.6 g/mol |

| Core Scaffold | Kanamycin A (4,6-disubstituted 2-deoxystreptamine) |

| Modification Site | N-3'' (Ring III: 3-amino-3-deoxy-D-glucose) |

| Solubility | Highly soluble in water; slightly soluble in methanol.[1][2] |

Structural Visualization (Isomer Comparison)

The following diagram contrasts the correct acylation site of Amikacin (N-1) with the mis-acylation site of Impurity C (N-3'').[1]

Figure 1: Structural divergence of Amikacin and Impurity C based on the acylation site on the Kanamycin A scaffold.[1][3]

Formation Mechanism: The Regioselectivity Challenge[2]

The synthesis of Amikacin from Kanamycin A is a classic problem in protecting-group chemistry. Kanamycin A possesses four acylable amino groups with varying degrees of nucleophilicity and steric accessibility: 6'-NH₂ > 1-NH₂ ≈ 3-NH₂ > 3''-NH₂ .[1]

The Failure Mode

To synthesize Amikacin, chemists typically employ Zinc (Zn²⁺) or other transition metals to chelate the N-1 and N-3 amines of the deoxystreptamine ring, temporarily blocking them or activating N-1 specifically via a "temporary protection" strategy (e.g., the Kawaguchi method).[1]

-

Target Reaction: Selective acylation of N-1.[1]

-

Side Reaction (Impurity A): Acylation of the highly reactive 6'-NH₂ (if unmasked).[1][3]

-

Side Reaction (Impurity C): Acylation of the 3''-NH₂.[1] This occurs when the chelation complex is weak or distorted, exposing the 3''-amine to the activated HABA ester (e.g., HABA-NHS).[1]

The formation of 3''-HABA Kanamycin A suggests a breakdown in the chelation control or pH control during the acylation step. It is often a marker of insufficient masking of the Ring III amine.

Analytical Protocol: Detection & Separation

Due to the lack of a strong UV chromophore in aminoglycosides, standard UV-HPLC is insufficient.[1] The European Pharmacopoeia (EP) and USP mandate the use of Liquid Chromatography with Pulsed Amperometric Detection (LC-PAD) or pre-column derivatization.[1]

The following protocol outlines the LC-PAD method, which is the gold standard for separating positional isomers like Impurity C from the main peak.

Method Parameters (EP Harmonized)

| Parameter | Setting |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detector | Pulsed Amperometric Detector (PAD) |

| Working Electrode | Gold (Au) |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) |

| Column | C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm (e.g., Supelco Discovery C18 or equiv.)[1][3] |

| Column Temperature | 30°C |

| Mobile Phase | A: 0.134 M Sodium Sulfate + 1.0 g/L Sodium Octanesulfonate (Ion Pair) + 2% THF (Stabilized)B: Post-column addition of 0.5 M Sodium Hydroxide (NaOH) |

| Flow Rate | 1.0 mL/min (LC) + 0.3 mL/min (Post-column NaOH) |

| Elution Mode | Isocratic or Gradient (depending on specific impurity profile resolution) |

Analytical Workflow Diagram

Figure 2: LC-PAD workflow for the specific detection of non-chromophoric aminoglycoside isomers.

Identification Criteria

-

Relative Retention Time (RRT): Impurity C typically elutes with a distinct RRT relative to Amikacin (often RRT ~ 0.8 - 0.9 or >1.1 depending on the specific ion-pairing agent concentration).[1]

-

Resolution: The method must achieve a resolution of >1.5 between Amikacin and Impurity C.

Biological Implications (SAR)[1][2]

Understanding the Structure-Activity Relationship (SAR) explains why Impurity C is considered a quality defect rather than a benign byproduct.[1]

-

Enzyme Susceptibility: The N-1 HABA chain in Amikacin sterically hinders the binding of R-factor mediated enzymes (like AAC(3)-I).[1] In Impurity C , the N-1 position is unsubstituted (free amine), rendering the molecule susceptible to bacterial acetylation and inactivation.[1]

-

Ribosomal Binding: The 3''-amine is involved in electrostatic interactions with the 16S rRNA A-site. Modification at this position with a bulky HABA group can disrupt the induced fit required for high-affinity binding, potentially reducing antibacterial potency compared to Amikacin.[1]

-

Toxicity: While specific toxicity data for the isolated 3''-isomer is sparse, aminoglycoside nephrotoxicity is linked to the cationic charge density.[1] Altering the charge distribution (by acylating a different amine) may alter renal uptake kinetics (megalin receptor binding), potentially changing the toxicity profile.[1][3]

References

-

European Pharmacopoeia (Ph.[1][4][5] Eur.) 11.0 . (2023).[1] Monograph 1289: Amikacin.[1][6][7] Strasbourg: EDQM.[1][4][6]

-

United States Pharmacopeia (USP) . (2023).[1][3] Amikacin Sulfate Monograph. Rockville, MD: USP Convention.[1] [1][3]

-

Naito, T., et al. (1973).[1] "Synthesis and Structure-Activity Relationships of 1-N-Acyl Derivatives of Kanamycin A". The Journal of Antibiotics, 26(5), 297-301.[1]

-

BOC Sciences . (n.d.).[1] 3''-HABA Kanamycin A (CAS 50725-25-2).[1] Product Catalog.

-

Antec Scientific . (2020).[1] Amikacin Sulfate - EP Method Application Note. Link

-

Clearsynth . (n.d.).[1] Amikacin Impurity C Reference Standard. Link

Sources

- 1. Kanamycin A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 24 V 13 | Solving the mystery of "unknown impurities in Amikacin, welcome to participate in the welfare at the end of the article! | QCS Standards [qcsrm.com]

- 4. Amikacin impurity I EP Reference Standard CAS 40371-51-5 Sigma Aldrich [sigmaaldrich.com]

- 5. antecscientific.com [antecscientific.com]

- 6. Detailed view [crs.edqm.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for 3''-HABA Kanamycin A in Antibiotic Resistance Studies

Introduction: Unraveling Aminoglycoside Resistance with a Precision Tool

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutics and a deeper understanding of resistance mechanisms. Aminoglycoside antibiotics, such as Kanamycin A, have long been a cornerstone in treating severe bacterial infections. Their efficacy, however, is increasingly compromised by the emergence of resistance, primarily driven by aminoglycoside-modifying enzymes (AMEs). Among the most prevalent AMEs are the aminoglycoside phosphotransferases (APHs), which inactivate the antibiotic by catalyzing the transfer of a phosphate group from ATP to a hydroxyl group on the aminoglycoside scaffold.[1]

3''-HABA Kanamycin A, a synthetic derivative of Kanamycin A, serves as an invaluable tool for researchers in microbiology, biochemistry, and drug discovery to probe the intricacies of this resistance mechanism. This molecule is distinguished by the acylation of the 3''-amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[2][] This specific modification, while rendering it distinct from the clinically used Amikacin (acylated at the N-1 position), makes 3''-HABA Kanamycin A a specific substrate for certain APH enzymes, such as APH(3')-IIIa, allowing for the detailed characterization of their activity and the screening of potential inhibitors.[4]

These application notes provide a comprehensive guide for utilizing 3''-HABA Kanamycin A in antibiotic resistance studies, complete with detailed protocols for enzyme inhibition assays, biophysical characterization of enzyme-ligand interactions, and the underlying scientific principles.

Physicochemical Properties of 3''-HABA Kanamycin A

A thorough understanding of the physicochemical properties of 3''-HABA Kanamycin A is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₃N₅O₁₃ | [2] |

| Molecular Weight | 585.60 g/mol (free base) | [2] |

| Appearance | White to off-white solid powder | [2][] |

| Solubility | Soluble in water and aqueous acids | [][] |

| Storage | Store at -20°C under an inert atmosphere | [] |

| CAS Number | 50725-25-2 | [2] |

The Central Role of 3''-HABA Kanamycin A in Studying Aminoglycoside Phosphotransferases (APH)

The primary mechanism of action for Kanamycin A is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[6] Resistance often arises from the expression of APH enzymes, which phosphorylate the 3'-hydroxyl group of Kanamycin A, sterically hindering its binding to the ribosomal target.

3''-HABA Kanamycin A is a crucial research tool precisely because it is a substrate for these resistance-conferring enzymes. By using 3''-HABA Kanamycin A in enzymatic assays, researchers can:

-

Characterize the kinetic parameters of APH enzymes.

-

Screen for and characterize inhibitors that could serve as adjuvants to restore the efficacy of existing aminoglycoside antibiotics.

-

Investigate the structure-activity relationships of both the aminoglycoside substrate and the enzyme itself.

Figure 1: Mechanism of APH-mediated resistance to Kanamycin A.

Application 1: High-Throughput Screening for APH Inhibitors using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a sensitive and robust method for measuring the activity of ADP-generating enzymes, including APHs.[7][8] The assay quantifies the amount of ADP produced in the phosphorylation reaction, which is directly proportional to enzyme activity. This method is highly amenable to high-throughput screening (HTS) of compound libraries to identify potential APH inhibitors.

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: APH(3')-IIIa Inhibition Assay using 3''-HABA Kanamycin A and ADP-Glo™

This protocol is designed for a 384-well plate format, suitable for HTS.

1. Materials and Reagents:

-

3''-HABA Kanamycin A sulfate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)[7]

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well white, flat-bottom plates

2. Experimental Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control.

-

-

Enzyme and Substrate Preparation:

-

Prepare a 2X enzyme solution in kinase reaction buffer. The final enzyme concentration should be in the linear range of the assay, determined empirically.

-

Prepare a 2X substrate solution containing 3''-HABA Kanamycin A and ATP in kinase reaction buffer. The concentration of 3''-HABA Kanamycin A should be at or near its Kₘ for the enzyme, and the ATP concentration should also be near its Kₘ to ensure sensitivity to competitive inhibitors.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X enzyme solution to each well containing the test compounds.

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.

-

Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

-

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

-

Application 2: Biophysical Characterization of Enzyme-Ligand Interactions using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful technique to assess the thermal stability of a protein and to study the binding of ligands, such as 3''-HABA Kanamycin A or potential inhibitors, to the enzyme.[11][12] The principle of DSF is that the binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

Figure 3: Principle of Differential Scanning Fluorimetry (DSF).

Protocol: Thermal Shift Assay of APH(3')-IIIa with 3''-HABA Kanamycin A

This protocol is designed for a 96-well or 384-well PCR plate and is run on a real-time PCR instrument.[13][14]

1. Materials and Reagents:

-

Purified APH(3')-IIIa enzyme

-

3''-HABA Kanamycin A sulfate

-

SYPRO™ Orange Protein Gel Stain (5000X stock in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with a thermal ramping and fluorescence detection capability

-

PCR plates and optical seals

2. Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of APH(3')-IIIa in the assay buffer. The final concentration in the assay is typically 2-5 µM.

-

Prepare a stock solution of 3''-HABA Kanamycin A in the assay buffer. A range of concentrations should be tested to observe a dose-dependent stabilization effect.

-

Prepare a 50X working solution of SYPRO™ Orange dye by diluting the 5000X stock 1:100 in assay buffer.

-

-

Assay Setup:

-

In each well of the PCR plate, combine the following in a final volume of 20 µL:

-

APH(3')-IIIa enzyme to the final desired concentration.

-

3''-HABA Kanamycin A to the final desired concentration (or buffer for the no-ligand control).

-

SYPRO™ Orange dye to a final concentration of 5X.

-

Assay buffer to bring the final volume to 20 µL.

-

-

Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

-

-

Data Collection:

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment with the following parameters:

-

Initial temperature: 25°C

-

Final temperature: 95°C

-

Ramp rate: 0.5-1.0°C/minute

-

Fluorescence acquisition at each temperature increment.

-

-

-

Data Analysis:

-

The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature.

-

The melting temperature (Tₘ) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

-

Determine the Tₘ for the enzyme alone and in the presence of different concentrations of 3''-HABA Kanamycin A.

-

A significant increase in Tₘ in the presence of 3''-HABA Kanamycin A indicates binding and stabilization of the enzyme.

-

Conclusion: A Versatile Probe for Advancing Antibiotic Resistance Research

3''-HABA Kanamycin A is a powerful and versatile tool for researchers dedicated to combating antibiotic resistance. Its specific interaction with aminoglycoside phosphotransferases allows for the development of robust and reliable assays for inhibitor screening and the detailed biochemical and biophysical characterization of these critical resistance enzymes. The protocols outlined in these application notes provide a solid foundation for leveraging 3''-HABA Kanamycin A to its full potential, ultimately contributing to the discovery of new strategies to overcome aminoglycoside resistance.

References

-

APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - Frontiers. (2024). Retrieved February 7, 2024, from [Link]

-

Differential Scanning Fluorimetry (DSF) - Unchained Labs. (n.d.). Retrieved February 7, 2024, from [Link]

-

Boisson, C., et al. (2012). Transient kinetics of aminoglycoside phosphotransferase(3′)-IIIa reveals a potential drug target in the antibiotic resistance mechanism. Biochimie, 94(8), 1759–1765. [Link]

-

Boisson, C., et al. (2012). Transient kinetics of aminoglycoside phosphotransferase(3')-IIIa reveals a potential drug target in the antibiotic resistance mechanism. ResearchGate. [Link]

-

St-Denis, A., et al. (2013). Directed evolution of aminoglycoside phosphotransferase (3') type IIIa variants that inactivate amikacin but impose significant fitness costs. PLoS One, 8(10), e76105. [Link]

-

APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC - PubMed Central. (2024). Retrieved February 7, 2024, from [Link]

-

Kanamycin kinase - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

Gates, C. A., et al. (1996). Coupled spectrofluorometric assay for aminoglycoside phosphotransferases. Analytical Biochemistry, 241(2), 168–173. [Link]

-

Klink, T. A., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 586–595. [Link]

-

Differential Scanning Fluorimetry (DSF) | DSF application | Thermal stability of protein - YouTube. (2022). Retrieved February 7, 2024, from [Link]

-

Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Differential Scanning Fluorimetry (DSF) - Center for Macromolecular Interactions. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

- 1. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 2. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]

- 4. Directed evolution of aminoglycoside phosphotransferase (3') type IIIa variants that inactivate amikacin but impose significant fitness costs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KANAMYCIN | 59-01-8 [chemicalbook.com]

- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transient kinetics of aminoglycoside phosphotransferase(3′)-IIIa reveals a potential drug target in the antibiotic resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]

- 12. unchainedlabs.com [unchainedlabs.com]

- 13. youtube.com [youtube.com]

- 14. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

using 3''-HABA Kanamycin A as an analytical standard

An Application Note on the Utilization of 3''-HABA Kanamycin A as a Certified Analytical Standard

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. Kanamycin, derived from Streptomyces kanamyceticus, is a broad-spectrum aminoglycoside antibiotic.[1] Amikacin, a semi-synthetic derivative of Kanamycin A, was developed to combat infections caused by bacteria resistant to other aminoglycosides.[2] The synthesis of Amikacin involves the acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[1][2]

During the manufacturing process of Amikacin, several related substances can be formed as impurities.[2] One such critical impurity is 3''-HABA Kanamycin A, where the HABA side chain is attached to a different position on the Kanamycin A molecule.[3] This compound is recognized by the European Pharmacopoeia as "Amikacin EP Impurity C".[3][4] The stringent control of such impurities is paramount to ensure the safety and efficacy of the final drug product. Therefore, the availability and correct use of a highly purified and well-characterized analytical standard, such as 3''-HABA Kanamycin A, is essential for the accurate quantification of this impurity in pharmaceutical quality control.[3]

This application note serves as a technical guide for researchers, analytical scientists, and quality control professionals on the effective use of 3''-HABA Kanamycin A as a certified reference material for the quantitative analysis of impurities in aminoglycoside antibiotics.

Physicochemical Properties of 3''-HABA Kanamycin A

A thorough understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application.

| Property | Value |

| Chemical Name | 4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-6-O-[3-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-deoxy-alpha-Dglucopyranosyl]-2-deoxy-D-streptamine[4] |

| Synonyms | Amikacin EP Impurity C, 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A[4][5] |

| CAS Number | 50725-25-2 (Free Base)[4][] |

| Molecular Formula | C₂₂H₄₃N₅O₁₃[3] |

| Molecular Weight | 585.6 g/mol (Free Base)[3][7] |

| Appearance | White to Off-white Solid[3][] |

| Solubility | Soluble in water[3] |

| Storage | Refrigerate (2°C – 8°C)[3][8] |

Principle of Analysis